![molecular formula C56H46N4O4 B12340552 Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
Meso-tetra[4-(allyloxy)phenyl] porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meso-tetra[4-(allyloxy)phenyl] porphine: is a synthetic porphyrin compound characterized by its unique structure, which includes four allyloxyphenyl groups attached to the meso positions of the porphine core. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its photophysical and electrochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetra[4-(allyloxy)phenyl] porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by cyclotetramerization. The key starting materials include unsubstituted pyrrole and compounds capable of forming methylene bridges . The reaction is carried out in the presence of a catalyst, such as p-toluene sulfonic acid, and the mixture is heated to facilitate the formation of the porphyrin ring .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes careful control of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Meso-tetra[4-(allyloxy)phenyl] porphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the porphyrin ring and the allyloxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the porphyrin ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the porphyrin ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrin derivatives .
Applications De Recherche Scientifique
Chemistry: Meso-tetra[4-(allyloxy)phenyl] porphine is used in the synthesis of supramolecular assemblies and dendrimers. Its unique structure allows for the construction of complex molecular architectures .
Biology: In biological research, this compound is utilized as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it effective in targeting cancer cells .
Medicine: The compound’s photophysical properties are exploited in medical imaging and diagnostics. It is used in the development of sensors and imaging agents for detecting various biological targets .
Industry: In industrial applications, this compound is employed in the fabrication of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism by which meso-tetra[4-(allyloxy)phenyl] porphine exerts its effects involves the generation of reactive oxygen species (ROS) upon light activation. The porphyrin ring absorbs light energy, which is then transferred to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and apoptosis, making the compound effective in photodynamic therapy .
Molecular Targets and Pathways: The primary molecular targets include cellular membranes, proteins, and nucleic acids. The generated ROS can cause oxidative damage to these targets, leading to cell death. The pathways involved include the activation of apoptotic signaling cascades and the disruption of cellular homeostasis .
Comparaison Avec Des Composés Similaires
Meso-tetra(4-carboxyphenyl) porphine: This compound is similar in structure but contains carboxyphenyl groups instead of allyloxyphenyl groups.
Meso-tetra(4-sulfonatophenyl) porphine: This derivative has sulfonatophenyl groups and is known for its water solubility and applications in photodynamic therapy.
Meso-tetra(N-methyl-4-pyridyl) porphine: This compound features N-methyl-4-pyridyl groups and is used in various catalytic and photophysical applications.
Uniqueness: Meso-tetra[4-(allyloxy)phenyl] porphine is unique due to its allyloxyphenyl groups, which provide distinct photophysical properties and reactivity. These properties make it particularly suitable for applications in supramolecular chemistry and photodynamic therapy .
Propriétés
Formule moléculaire |
C56H46N4O4 |
|---|---|
Poids moléculaire |
839.0 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57,60H,1-4,33-36H2 |
Clé InChI |
TXPIYPFMEBQQFI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C=C4)C9=CC=C(C=C9)OCC=C)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




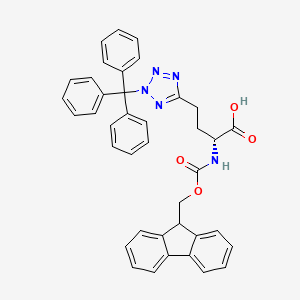
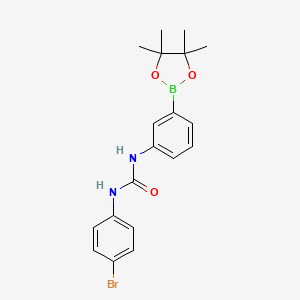
![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)


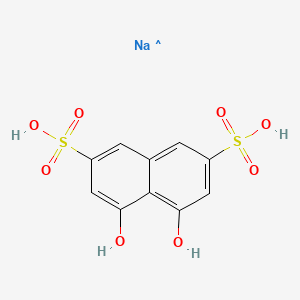
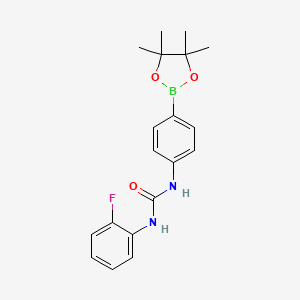
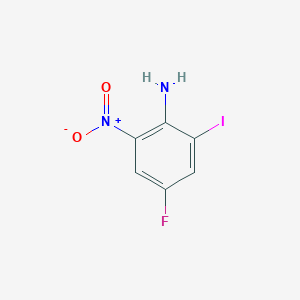

![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
